molecular formula C9H16N2O2 B3048810 3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL CAS No. 1820703-95-4

3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL

Cat. No.: B3048810
CAS No.: 1820703-95-4
M. Wt: 184.24
InChI Key: KUIXEGAZBUDMBF-UHFFFAOYSA-N
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Description

3-[3-(Pyrazol-1-yl)propoxy]propan-1-ol is an organic compound with the molecular formula C9H16N2O2 It features a pyrazole ring attached to a propoxy group, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Pyrazol-1-yl)propoxy]propan-1-ol typically involves the following steps:

    Preparation of 3-(Pyrazol-1-yl)propan-1-ol: This can be achieved by reacting pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate.

    Etherification: The resulting 3-(Pyrazol-1-yl)propan-1-ol is then reacted with 1,3-dibromopropane under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Pyrazol-1-yl)propoxy]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-[3-(Pyrazol-1-yl)propoxy]propanal or 3-[3-(Pyrazol-1-yl)propoxy]propanone.

    Reduction: Formation of 3-[3-(Pyrazol-1-yl)propoxy]propane.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-[3-(Pyrazol-1-yl)propoxy]propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[3-(Pyrazol-1-yl)propoxy]propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrazol-1-yl)propan-1-ol: Lacks the propoxy group, resulting in different chemical properties and reactivity.

    3-[3-(Imidazol-1-yl)propoxy]propan-1-ol: Contains an imidazole ring instead of a pyrazole ring, leading to variations in biological activity and chemical behavior.

    3-[3-(Triazol-1-yl)propoxy]propan-1-ol: Features a triazole ring, which can confer different pharmacological properties.

Uniqueness

3-[3-(Pyrazol-1-yl)propoxy]propan-1-ol is unique due to the presence of both a pyrazole ring and a propoxy group, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-pyrazol-1-ylpropoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-7-3-9-13-8-2-6-11-5-1-4-10-11/h1,4-5,12H,2-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIXEGAZBUDMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260262
Record name 1-Propanol, 3-[3-(1H-pyrazol-1-yl)propoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820703-95-4
Record name 1-Propanol, 3-[3-(1H-pyrazol-1-yl)propoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820703-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-[3-(1H-pyrazol-1-yl)propoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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